2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
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Overview
Description
2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C11H15N5S2 and its molecular weight is 281.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel pyrimidine derivatives incorporating 1,2,4-triazolo[1,5-a]pyrimidine rings involves condensation reactions, showcasing the versatility of these compounds in chemical synthesis. These derivatives have been characterized using X-ray diffraction and spectroscopic techniques, providing insights into their molecular structures and potential as antibacterial agents (Lahmidi et al., 2019).
Crystal structures of triazolopyrimidine derivatives have been reported, highlighting their interest due to possible biological activities. These structures show different supramolecular architectures, furthering our understanding of molecular interactions and hydrogen bonding in solid-state chemistry (Canfora et al., 2010).
Applications in Material Science and Chemosensors
Triazolopyrimidines have been explored for their optical properties, where modifications to their structure enable tuning of frontier orbital energies, demonstrating their potential in materials science for designing molecules with specific electronic properties (Bucevičius et al., 2015).
The chemosensor capabilities of triazolopyridine systems have been investigated, with certain derivatives showing selectivity for metal ions and anions. These findings indicate the promise of triazolopyrimidines in environmental monitoring and analytical chemistry applications (Chadlaoui et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that this compound has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .
Properties
IUPAC Name |
2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c1-3-7-17-11-15-14-9(16(11)2)8-18-10-12-5-4-6-13-10/h4-6H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZCSARSSLSBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325049 |
Source
|
Record name | 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868221-08-3 |
Source
|
Record name | 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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